6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

HIV-1 Reverse Transcriptase Non-nucleoside inhibitor

6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a monosubstituted uracil derivative that serves as the parent scaffold of the 1,6-bis[(benzyloxy)methyl]uracil class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It specifically inhibits wild-type HIV-1 reverse transcriptase (RT) with a Ki of 1.4 µM in a standard activated DNA polymerase assay, demonstrating a 5.1-fold improvement over the clinical NNRTI nevirapine (Ki = 7.2 µM).

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 1917300-26-5
Cat. No. B1491921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione
CAS1917300-26-5
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=CC(=O)NC(=O)N2
InChIInChI=1S/C12H12N2O3/c15-11-6-10(13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16)
InChIKeyNHEAKDZSTANWHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione (CAS 1917300-26-5): Procurement-Grade Overview for HIV-1 Reverse Transcriptase Inhibitor Research


6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a monosubstituted uracil derivative that serves as the parent scaffold of the 1,6-bis[(benzyloxy)methyl]uracil class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. It specifically inhibits wild-type HIV-1 reverse transcriptase (RT) with a Ki of 1.4 µM in a standard activated DNA polymerase assay, demonstrating a 5.1-fold improvement over the clinical NNRTI nevirapine (Ki = 7.2 µM) [1]. Its molecular formula is C₁₂H₁₂N₂O₃ and its exact mass is 232.23 g/mol [1].

Why Generic 6-Substituted Uracils Cannot Replace 6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione in NNRTI Scaffold Optimization


The benzyloxymethyl substituent at the 6-position of the uracil ring, combined with the absence of substitution at the 1-, 3-, and 5-positions, defines a unique pharmacophoric profile that generic 6-alkyl- or 6-aryluracils cannot replicate. As demonstrated in [1], the parent compound (1) bearing only a 6-benzyloxymethyl group exhibits a Ki of 1.4 µM, while introduction of a halogen at the 5-position (compounds 5–9) consistently elevates Ki to 8.0–16.9 µM, and aliphatic analogs (15–16) show 24- to 36-fold weaker inhibition [1]. This steep structure–activity relationship (SAR) means that even minor substituent changes on the pyrimidine-2,4-dione core profoundly alter RT inhibition potency, making direct substitution scientifically invalid without re-validation [1].

Quantitative Differentiation Evidence for 6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione Against Closest Analogs


Superior Wild-Type HIV-1 RT Inhibition Potency Versus the Clinical NNRTI Nevirapine

6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione (compound 1) inhibits wild-type HIV-1 reverse transcriptase with a Ki of 1.4 µM, while nevirapine, a WHO-essential antiretroviral NNRTI used as a clinical benchmark, exhibits a Ki of 7.2 µM in the same activated DNA polymerase assay format [1]. This represents a 5.1-fold lower inhibition constant for the target compound, indicating substantially higher affinity for the wild-type enzyme allosteric site [1].

HIV-1 Reverse Transcriptase Non-nucleoside inhibitor Ki

Baseline Activity Advantage Over 1-Substituted Analogs in the Same Chemical Series

Within the 1,6-bis[(benzyloxy)methyl]uracil series, the parent compound 1 (target) bearing only the 6-benzyloxymethyl group yields Ki = 1.4 µM, whereas introduction of a 4-chlorobenzyloxymethyl group at the 1-position (compound 2, Ki = 1.66 µM) or a 4-methylbenzyloxymethyl group (compound 3, Ki = 2.13 µM) produces 1.2-fold and 1.5-fold higher Ki values, respectively [1]. The most potent analog, compound 10 (3,5-dichlorobenzyloxymethyl at position 1), achieves Ki = 0.62 µM, a 2.3-fold improvement over the parent scaffold [1]. This places compound 1 as the clean, unsubstituted baseline scaffold with activity superior to simple 1-aryl analogs and only a modest gap to the lead compound [1].

Structure-activity relationship Uracil derivatives 1-Substitution Ki

Superior Activity Retention Relative to 5-Halogenated Analogs

Introduction of halogen atoms at the 5-position of the uracil ring consistently elevates the Ki for HIV-1 RT inhibition. Specifically, 5-chloro (compound 5, Ki = 8.0 µM) is 5.7-fold less potent than the target compound; 5-bromo (compound 6, Ki = 15 µM) is 10.7-fold less potent; and 5-iodo (compound 9, Ki = 8.43 µM) is 6.0-fold less potent [1]. This demonstrates that the unsubstituted 5-position is essential for maintaining low-micromolar potency and that halogenation at this site incurs a quantifiable penalty [1].

5-Substitution effect Halogen HIV-1 RT Ki shift

Recommended Application Scenarios for 6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Starting Scaffold for 1,6-Disubstituted NNRTI Library Synthesis

Given its intrinsic Ki of 1.4 µM against wild-type HIV-1 RT and established SAR showing that 1-substitution can further modulate activity (range Ki 0.62–>100 µM) [1], this compound is immediately suitable as the core scaffold for parallel synthesis of a focused NNRTI library via N1-alkylation or N1-benzylation, enabling systematic exploration of the 1-position pharmacophore without the confounding effects of pre-existing substituents [1].

Enzymatic Benchmarking Standard for HIV-1 RT Wild-Type Inhibition Assays

With a Ki of 1.4 µM measured in a standardized activated DNA polymerase assay [1], this compound can serve as a reproducible, commercially available reference inhibitor for calibrating wild-type HIV-1 RT inhibition assays, offering a 5.1-fold more sensitive benchmark than nevirapine (Ki = 7.2 µM) and complementing the clinical standard in assay validation protocols [1].

Comparative SAR Probe for 5-Position Substitution Effects

The 5-unsubstituted scaffold's 5.7- to 10.7-fold potency advantage over 5-Cl, 5-Br, and 5-I analogs [1] makes it the optimal reference compound for probing the steric and electronic tolerance of the RT allosteric pocket at the 5-position, enabling procurement of a single well-characterized baseline compound for systematic halogen scanning studies [1].

Quote Request

Request a Quote for 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.